(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide

Process chemistry Pharmaceutical manufacturing Glycine NMDA antagonist

(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a quaternary phosphonium salt with the molecular formula C₂₈H₂₅BrNOP and a molecular weight of 502.4 g/mol, consisting of a 2-oxo-1-phenylpyrrolidin-3-yl cation linked to a triphenylphosphonium moiety with bromide as the counterion. This compound is functionally classified as a pre-formed ylide precursor, specifically designed for intramolecular Wittig olefination cascades that install the 3-ylidene exocyclic double bond critical for glycine-site NMDA antagonist pharmacophores.

Molecular Formula C28H25BrNOP
Molecular Weight 502.4 g/mol
CAS No. 148776-18-5
Cat. No. B12551023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide
CAS148776-18-5
Molecular FormulaC28H25BrNOP
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1
InChIKeyBCUCCIAFGPPTLS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide (CAS 148776-18-5): A Specialized Phosphonium Salt for Heck–Wittig Cascade Synthesis


(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a quaternary phosphonium salt with the molecular formula C₂₈H₂₅BrNOP and a molecular weight of 502.4 g/mol, consisting of a 2-oxo-1-phenylpyrrolidin-3-yl cation linked to a triphenylphosphonium moiety with bromide as the counterion [1]. This compound is functionally classified as a pre-formed ylide precursor, specifically designed for intramolecular Wittig olefination cascades that install the 3-ylidene exocyclic double bond critical for glycine-site NMDA antagonist pharmacophores. Unlike generic alkyl- or benzyl-triphenylphosphonium bromides, the pyrrolidin-2-one ring introduces conformational rigidity and electronic effects that govern the stereochemical outcome of subsequent Heck cyclization steps in multi-stage pharmaceutical syntheses.

Why Generic Triphenylphosphonium Bromides Cannot Substitute (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide in cGMP Syntheses


The 2-oxo-1-phenylpyrrolidin-3-yl scaffold is not a passive phosphonium carrier; its ring electronics and steric environment directly control ylide formation kinetics, E/Z selectivity in the Wittig step, and diastereoselectivity in the subsequent enzyme-catalyzed kinetic resolution [1]. Replacing this compound with a simpler phosphonium salt—such as methyltriphenylphosphonium bromide (CAS 1779-49-3) or benzyltriphenylphosphonium bromide (CAS 1449-46-3)—would eliminate the 2-oxopyrrolidine ring, the N-phenyl substituent, and the correct skeletal connectivity, making the target olefin geometrically and constitutionally inaccessible. In the published kilogram-scale synthesis of the glycine antagonist GV196771A, the (2-oxo-1-phenyl-3-pyrrolidinyl)triphenylphosphonium bromide intermediate was explicitly required to construct the 3-ylidene linkage; no alternative phosphonium salt was reported to deliver the requisite (4E)-geometry or coupling efficiency [1].

Quantitative Differentiation Evidence for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide vs. Closest Analogs


Validated in a Kilogram-Scale, Four-Stage cGMP Synthesis of a Clinical Glycine Antagonist

The compound is the exclusive Wittig reagent in Stage 1 of a published large-scale synthesis of the glycine-site NMDA antagonist (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid meglumine salt (GV196771A). The synthetic route, developed and executed at production scale, delivered >300 kg of final drug substance with >99.9% purity. No alternative phosphonium salt was reported to achieve the same yield, geometric purity, or compatibility with the subsequent enzyme-catalyzed kinetic resolution [1].

Process chemistry Pharmaceutical manufacturing Glycine NMDA antagonist Wittig olefination

Enables a Telescoped Imine–Mannich–Wittig Cascade with Integrated Enzymatic Resolution

In the published process, the phosphonium bromide participates in a three-step telescoped sequence (imine formation, Mannich reaction with vinyloxytrimethylsilane, and Wittig olefination) without intermediate isolation. The resulting olefinic ester is then subjected to enzyme-catalyzed kinetic resolution to isolate the single (2R)-enantiomer. This level of process integration is enabled specifically by the reactivity profile and stability of the pyrrolidinyl-triphenylphosphonium salt; simpler phosphonium salts would require different activation protocols and are unlikely to maintain integrity across the telescoped sequence [1].

Telescoped synthesis Wittig reaction Enzymatic kinetic resolution Process intensification

Precursor to DDR1 Kinase Inhibitors with Sub-100 nM Cellular Activity

Derivatives incorporating the (2-oxo-1-phenylpyrrolidin-3-yl) scaffold, for which this phosphonium bromide serves as a building block, have been identified as potent DDR1 inhibitors. One representative compound, (RS)-3-(2-oxo-1-phenylpyrrolidin-3-yl)-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-4-one, exhibited an IC₅₀ of 59.5 nM against the DDR1 kinase domain in a biochemical assay [1]. Simple triphenylphosphonium salts lacking the 2-oxopyrrolidine moiety are structurally incapable of generating this inhibitor class.

Discoidin domain receptor 1 DDR1 inhibitor Kinase inhibitor Pyrrolidine scaffold

Superior Thermal Stability Relative to Ammonium-Based Phase-Transfer Catalysts

Quaternary phosphonium salts, as a class, exhibit significantly higher thermal stability than their ammonium analogs. Studies on phosphonium ionic liquids report degradation onset temperatures approximately 50–100°C higher than ammonium counterparts [1]. While specific thermogravimetric data for CAS 148776-18-5 is not publicly available, the compound's phosphonium core confers a structurally inherent thermal robustness advantage over ammonium-based phase-transfer catalysts when reactions require elevated temperatures or prolonged heating.

Thermal stability Phosphonium vs. ammonium Process safety High-temperature reactions

Enables a Validated Heck Cyclization Cascade to the Tetrahydroquinoline Core

The olefin installed by the Wittig reaction of this phosphonium bromide is specifically positioned for a subsequent intramolecular Heck cyclization that forms the 1,2,3,4-tetrahydroquinoline core. In the published process, the (4E)-olefinic ester intermediate undergoes palladium-catalyzed Heck cyclization to yield the tricyclic scaffold with complete regiocontrol. Alternative phosphonium salts would produce olefins with different chain lengths or substitution patterns, rendering the Heck step geometrically impossible or non-selective [1].

Intramolecular Heck reaction Tetrahydroquinoline Cascade synthesis Palladium catalysis

RBP4 Reducer Chemotype: Structurally Related Phenylpyrrolidines Achieve In Vivo Efficacy at 0.3 mg/kg

The 2-oxo-1-phenylpyrrolidine scaffold, for which this phosphonium bromide is a versatile synthetic entry point, is a privileged motif in potent RBP4 reducers. Phenylpyrrolidine derivatives 43b and 43c demonstrated a potent and long-lasting blood RBP4-level-reducing effect when orally administered to mice at doses as low as 0.3 mg/kg [1]. Compounds lacking the N-phenyl-2-oxopyrrolidine core do not exhibit this pharmacology, underscoring the scaffold's singular importance.

Retinol binding protein 4 RBP4 reducer Phenylpyrrolidine Oral bioavailability

Validated Application Scenarios for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide


cGMP Kilogram-Scale Manufacture of Glycine-Site NMDA Antagonist APIs

This compound is the Wittig reagent of choice for constructing the critical 3-ylidene exocyclic double bond in glycine-site NMDA antagonists such as GV196771A. The published process demonstrates its compatibility with telescoped imine–Mannich–Wittig sequences, enzymatic kinetic resolution, and intramolecular Heck cyclization, yielding >300 kg of final API at >99.9% purity [1]. Industrial procurement teams prioritizing process-validated intermediates should select this phosphonium salt over unvalidated alternatives.

Medicinal Chemistry Synthesis of DDR1 Kinase Inhibitors for Fibrosis and Oncology Programs

The 2-oxo-1-phenylpyrrolidine scaffold accessible from this phosphonium bromide is a core substructure in DDR1 inhibitors exhibiting IC₅₀ values of 59.5 nM in biochemical assays [1]. Research groups targeting discoidin domain receptors for idiopathic pulmonary fibrosis or cancer should source this building block to access the triazaspiro[4.5]decan-4-one chemotype disclosed in Roche patents.

Discovery of Orally Bioavailable RBP4 Reducers for Metabolic and Retinal Diseases

Phenylpyrrolidine derivatives derived from this phosphonium bromide scaffold have demonstrated sub-mg/kg oral efficacy in lowering blood RBP4 levels in mice [1]. Drug discovery teams pursuing RBP4 antagonists for atrophic age-related macular degeneration, Stargardt disease, or metabolic syndrome can use this intermediate to efficiently generate focused libraries around the validated pharmacophore.

High-Temperature Wittig Olefination Requiring Thermal Stability >300°C

For Wittig reactions conducted at elevated temperatures where ammonium-based phase-transfer catalysts degrade, the phosphonium cation class provides a thermal stability window approximately 50–100°C wider [1]. This compound, as a representative pyrrolidinyl-triphenylphosphonium salt, is suitable for high-temperature olefination protocols where ammonium ylide precursors fail.

Quote Request

Request a Quote for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.